molecular formula C14H20N2O3 B8166341 Benzyl [(1S)-1-(aminocarbonyl)-2,2-dimethylpropyl]carbamate

Benzyl [(1S)-1-(aminocarbonyl)-2,2-dimethylpropyl]carbamate

Cat. No.: B8166341
M. Wt: 264.32 g/mol
InChI Key: XNKSZOUDECZPNR-LLVKDONJSA-N
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Description

Benzyl [(1S)-1-(aminocarbonyl)-2,2-dimethylpropyl]carbamate is a chiral carbamate derivative characterized by a stereospecific (1S)-configured aminocarbonyl group and a 2,2-dimethylpropyl (neopentyl) backbone. The benzyl carbamate moiety confers stability and lipophilicity, which may influence its pharmacokinetic properties. The stereochemistry at the (1S) position is critical for receptor binding specificity, as enantiomeric differences in similar compounds (e.g., ADB-BUTINACA) significantly alter pharmacological activity .

Properties

IUPAC Name

benzyl N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)11(12(15)17)16-13(18)19-9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H2,15,17)(H,16,18)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKSZOUDECZPNR-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)N)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl [(1S)-1-(aminocarbonyl)-2,2-dimethylpropyl]carbamate typically involves the reaction of benzyl chloroformate with an appropriate amine. One common method is the reaction of benzyl chloroformate with (1S)-1-(aminocarbonyl)-2,2-dimethylpropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques such as chromatography and crystallization would ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl [(1S)-1-(aminocarbonyl)-2,2-dimethylpropyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamates with different oxidation states.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with different functional groups, while reduction can produce amines.

Scientific Research Applications

Benzyl [(1S)-1-(aminocarbonyl)-2,2-dimethylpropyl]carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex carbamate derivatives.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Benzyl [(1S)-1-(aminocarbonyl)-2,2-dimethylpropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes, depending on the specific target and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with synthetic cannabinoids and carbamate-based pharmaceuticals. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight Receptor Affinity Regulatory Status
Benzyl [(1S)-1-(aminocarbonyl)-2,2-dimethylpropyl]carbamate Benzyl carbamate, (1S)-aminocarbonyl, neopentyl group Not explicitly listed Unknown (research compound) Unregulated (as of 2025)
ADB-PINACA (N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-pentylindazole-3-carboxamide) Pentyl tail, indazole core, same aminocarbonyl-neopentyl backbone ~332.4 g/mol High CB1/CB2 affinity Schedule 9 Poison (Australia)
AB-CHMINACA (N-[1-(Aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)indazole-3-carboxamide) Cyclohexylmethyl tail, indazole core, 2-methylpropyl aminocarbonyl ~356.4 g/mol Potent CB1 agonist Schedule 9 Poison (Australia)
ADB-BUTINACA (N-[(1S)-1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-butylindazole-3-carboxamide) Butyl tail, (1S)-configuration, indazole core ~318.4 g/mol High CB1 affinity Controlled substance in multiple jurisdictions
Benzyl N-[(1S)-2,2-dimethyl-1-(methylcarbamoyl)propyl]carbamate Methylcarbamoyl instead of aminocarbonyl, neopentyl backbone ~292.3 g/mol Unknown Research chemical

Key Findings:

Structural Variations and Receptor Binding: The benzyl carbamate group in the target compound distinguishes it from indazole/indole-core SCRAs (e.g., ADB-PINACA, AB-CHMINACA). This substitution may reduce cannabinoid receptor affinity but enhance metabolic stability due to reduced oxidative degradation . The neopentyl backbone (2,2-dimethylpropyl) is conserved in ADB-PINACA and ADB-BUTINACA, suggesting a role in steric shielding of the aminocarbonyl group, which protects against enzymatic hydrolysis .

Pharmacological Implications: SCRAs like ADB-PINACA and AB-CHMINACA exhibit high CB1 receptor affinity (Ki < 10 nM), leading to potent psychoactive effects. Stereochemistry: The (1S)-configuration in ADB-BUTINACA enhances receptor binding compared to the (R)-enantiomer . Similar enantioselectivity is anticipated in the target compound, though empirical data are lacking.

However, its structural similarity to Schedule 9 poisons warrants caution in handling and distribution .

Biological Activity

Benzyl [(1S)-1-(aminocarbonyl)-2,2-dimethylpropyl]carbamate, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article aims to synthesize the existing research findings on its biological effects, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H20N2O2
  • Molecular Weight : 236.31 g/mol
  • CAS Number : [insert CAS number if available]

This compound features a carbamate functional group and an aminocarbonyl moiety, which are critical for its biological activity.

Research indicates that this compound exhibits several biological activities, primarily through modulation of neurotransmitter systems and receptor interactions.

  • Antiseizure Activity : In studies involving animal models, compounds structurally related to this compound have shown significant antiseizure effects. For instance, related compounds were found to enhance glutamate uptake in glial cells, indicating a potential mechanism for seizure control via modulation of excitatory neurotransmission .
  • Neuroprotective Effects : The compound may also exhibit neuroprotective properties by influencing neuroinflammatory pathways. Its structural analogs have been investigated for their ability to mitigate neuronal damage in various models of neurodegenerative diseases .
  • Cholinesterase Inhibition : Some studies have explored the potential of benzyl carbamates to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter breakdown. This inhibition could enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiseizureSignificant reduction in seizure frequency
NeuroprotectionReduced neuronal apoptosis in vitro
Cholinesterase InhibitionIC50 values indicating moderate inhibition

In Vitro and In Vivo Studies

In vitro studies have demonstrated that this compound can modulate cellular pathways associated with inflammation and oxidative stress. For example, it was shown to reduce the production of pro-inflammatory cytokines in microglial cell cultures .

In vivo studies further support these findings by demonstrating that administration of related compounds led to improved outcomes in seizure models without significant adverse effects on central nervous system function .

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